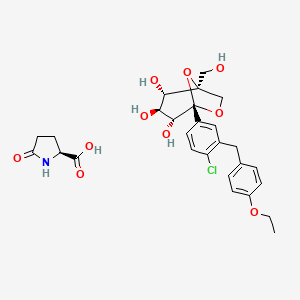

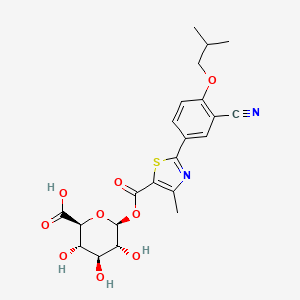

非布司他酰基葡萄糖醛酸酯

描述

Febuxostat Acyl Glucuronide is a metabolite of Febuxostat, a xanthine oxidoreductase inhibitor . Febuxostat is used to treat chronic gout and hyperuricemia . It undergoes extensive hepatic metabolism to yield its major acyl-β-D-glucuronide metabolite .

Synthesis Analysis

Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); Febuxostat Acyl Glucuronides are cleared by the kidney .Chemical Reactions Analysis

Febuxostat undergoes extensive hepatic metabolism to yield its major acyl-β-D-glucuronide metabolite .Physical And Chemical Properties Analysis

Febuxostat is rapidly absorbed with peak plasma concentrations attained after 1 to 1.5 hours of oral administration . The solubility of Febuxostat was found to be enhanced via an increase in temperature and PEG 400 mass fraction .科学研究应用

Gout Management

Febuxostat, initially developed as a xanthine oxidase inhibitor, has been effective in managing gout. It effectively lowers uric acid levels, relieves symptoms, and supports long-term control, especially for patients intolerant to allopurinol .

Cardiovascular Safety

Recent studies have demonstrated the cardiovascular safety of Febuxostat. It’s considered safe for patients with cardiovascular conditions .

Hepatic Effects

Febuxostat exhibits minimal hepatotoxicity, making it suitable for those with liver comorbidities .

Renal Effects and Kidney Stone Prevention

Febuxostat exhibits potential nephroprotective effects and kidney stone prevention properties, particularly for gout patients with renal concerns .

Musculoskeletal Applications

Beyond gout, Febuxostat’s anti-inflammatory properties hint at applications in musculoskeletal conditions .

Metabolic Syndrome

Febuxostat’s multifaceted applications extend to a broader spectrum of clinical contexts, including metabolic syndrome .

Inhibition of Organic Anion Transporter 3 (OAT3)

Febuxostat has been reported to inhibit OAT3-mediated uptake of enalaprilat .

Hyperuricemia Treatment

Different doses of Febuxostat have been compared with allopurinol in the treatment of hyperuricemia, showing its effectiveness and safety .

作用机制

Target of Action

Febuxostat Acyl Glucuronide’s primary target is the enzyme xanthine oxidase (XO) . This enzyme plays a crucial role in the synthesis of uric acid, a substance that can accumulate and cause gout when present in high concentrations .

Mode of Action

Febuxostat Acyl Glucuronide, as a metabolite of Febuxostat, likely shares its parent compound’s mode of action. Febuxostat is a non-purine selective inhibitor of xanthine oxidase . By inhibiting XO, Febuxostat prevents the synthesis of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of XO by Febuxostat Acyl Glucuronide affects the purine degradation pathway . This pathway is responsible for the breakdown of purines to uric acid. By inhibiting XO, Febuxostat Acyl Glucuronide reduces the production of uric acid, preventing its accumulation and the associated inflammatory response .

Pharmacokinetics

Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); Febuxostat Acyl Glucuronides are cleared by the kidney . The pharmacokinetic parameters of Febuxostat include an oral availability of about 85%, an apparent oral clearance (CL/F) of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state (Vss/F) of 48 ± 23 L . These properties likely influence the bioavailability and action of Febuxostat Acyl Glucuronide.

Result of Action

The primary result of Febuxostat Acyl Glucuronide’s action is a reduction in serum uric acid levels . This reduction can alleviate the symptoms of gout, a condition characterized by painful inflammation due to the accumulation of uric acid crystals in joints .

Action Environment

The action of Febuxostat Acyl Glucuronide can be influenced by various environmental factors. For instance, renal impairment may affect the pharmacokinetics and pharmacodynamics of Febuxostat . Additionally, the drug’s efficacy and stability could be influenced by factors such as patient’s diet, concurrent medications, and genetic factors .

未来方向

Febuxostat’s primary mechanism involves selective inhibition of xanthine oxidase, resulting in reduced uric acid production . Its potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns . More studies with larger sample sizes and higher quality are required to clarify the role of Febuxostat use in the progression of CKD .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29)/t14-,15-,16+,17-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXRMGPMLDOOKN-FVMGUFKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747779 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1351692-92-6 | |

| Record name | 1-O-{2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl}-beta-D-glucopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of Febuxostat acyl glucuronide in the metabolism of Febuxostat?

A1: Febuxostat acyl glucuronide is a major metabolite of Febuxostat, a drug used to treat gout. Research indicates that after a single oral dose of radiolabeled Febuxostat, Febuxostat acyl glucuronide constitutes a significant portion of the administered dose found in excreta. [] This suggests that glucuronidation, a common metabolic pathway in the liver, plays a key role in the elimination of Febuxostat from the body. [] Understanding the metabolic fate of Febuxostat helps researchers assess its pharmacokinetic profile and potential drug interactions.

Q2: How does the metabolic profile of Febuxostat in plasma differ from that observed in excreta?

A2: While Febuxostat acyl glucuronide represents a major metabolite in excreta, plasma analysis at 4 hours post-dose reveals that unchanged Febuxostat still accounts for the majority of the drug present. [] This suggests that while glucuronidation contributes significantly to overall Febuxostat elimination, the parent drug itself remains the predominant form circulating in the bloodstream within the initial hours after administration. This information is crucial for understanding the active drug form reaching target tissues and its potential for pharmacological activity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-((((2R,3S,4R,5R)-5-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(isopropyl)amino)propyl)-3-(4-(tert-butyl)phenyl)urea](/img/structure/B607349.png)

![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide](/img/structure/B607350.png)

![N-[8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B607355.png)

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)